2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034584-43-3; molecular formula C14H14N4O2S; molecular weight 302.35 g/mol) is a small-molecule sulfonamide featuring a pyrazolo[1,5-a]pyrimidine core N-linked at the 6-position to a 2,5-dimethylbenzenesulfonamide moiety. This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which has been extensively characterized as a kinase inhibitor pharmacophore targeting CDK2, Mer, Raf, PI3Kδ, and carbonic anhydrase isoforms.

Molecular Formula C14H14N4O2S
Molecular Weight 302.35
CAS No. 2034584-43-3
Cat. No. B2658518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide
CAS2034584-43-3
Molecular FormulaC14H14N4O2S
Molecular Weight302.35
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2
InChIInChI=1S/C14H14N4O2S/c1-10-3-4-11(2)13(7-10)21(19,20)17-12-8-15-14-5-6-16-18(14)9-12/h3-9,17H,1-2H3
InChIKeyXRLJFWPASPXPIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034584-43-3): Structural Definition and Class Context


2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (CAS 2034584-43-3; molecular formula C14H14N4O2S; molecular weight 302.35 g/mol) is a small-molecule sulfonamide featuring a pyrazolo[1,5-a]pyrimidine core N-linked at the 6-position to a 2,5-dimethylbenzenesulfonamide moiety . This compound belongs to the privileged pyrazolo[1,5-a]pyrimidine scaffold class, which has been extensively characterized as a kinase inhibitor pharmacophore targeting CDK2, Mer, Raf, PI3Kδ, and carbonic anhydrase isoforms [1]. Importantly, direct quantitative biological characterization data for this specific compound are absent from the peer-reviewed primary literature, PubMed-indexed studies, patent disclosures, PubChem BioAssay, ChEMBL, and BindingDB as of the evidence cutoff date; the compound is primarily listed in chemical supplier catalogs as a research-grade screening entity .

Pyrazolo[1,5-a]pyrimidine scaffold for kinase inhibitor screening
Symmetric 2,5-dimethyl hydrophobic substitution pattern
Sulfonamide linker enables dual CA/kinase engagement study
Research-grade compound for selectivity panel profiling

Why 2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide Cannot Be Casually Substituted: Positional and Electronic Determinants of Target Engagement


Within the pyrazolo[1,5-a]pyrimidine-6-yl benzenesulfonamide series, even minor alterations to the benzene ring substitution pattern produce large-magnitude shifts in kinase inhibitory potency. Williamson et al. demonstrated that introducing a chlorine atom at the 2-position of the benzenesulfonamide ring transformed a micromolar CDK2 inhibitor into a 2 nM inhibitor (compound 9l), a >500-fold potency gain attributable to optimized hydrophobic packing against the kinase active site [1]. Conversely, the regioisomeric 3,4-dimethyl analog presents a distinct steric contour that alters hydrogen-bonding geometry at the sulfonamide NH and reorients the pyrazolo[1,5-a]pyrimidine core within the ATP-binding pocket [2]. The 2,5-dimethyl pattern generates a unique symmetric hydrophobic footprint—with methyl groups flanking the sulfonamide linkage—that cannot be replicated by mono-substituted, meta-substituted, or electron-withdrawing analogs. Generic replacement with the unsubstituted parent N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide eliminates these hydrophobic contacts entirely, while substitution with polar groups (e.g., 4-acetyl) introduces solvation penalties and potential off-target interactions that are absent in the dimethylated congener [2].

Unsubstituted parent Removes hydrophobic contacts critical for kinase potency; may shift selectivity dramatically.
3,4-Dimethyl isomer Asymmetric steric profile cannot mimic balanced hydrophobic flanking; binding pose may differ.
Polar analogs (e.g., 4-acetyl) Electron‑withdrawing groups alter sulfonamide NH acidity and introduce solvation penalties.

Quantitative Differentiation Evidence for 2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide: Comparative Structural and Class-Level Data


Substitution Pattern Differentiation: 2,5-Dimethyl vs. Unsubstituted Parent Benzenesulfonamide

In the Williamson et al. (2005) CDK2 inhibitor series, the unsubstituted benzenesulfonamide pyrazolo[1,5-a]pyrimidine (compound 8a) exhibited a CDK2 IC50 of 2.0 μM with negligible selectivity over GSK-3β (IC50 3.1 μM) [1]. SAR analysis demonstrated that incorporation of hydrophobic substituents at the 2-position of the benzenesulfonamide ring dramatically improved potency: the 2-chloro derivative (compound 9l) achieved CDK2 IC50 of 0.002 μM, representing a 1,000-fold improvement over the unsubstituted parent [1]. The 2,5-dimethyl substitution pattern on the target compound introduces two electron-donating methyl groups that increase the electron density of the benzene ring and provide steric bulk flanking the sulfonamide linkage. This substitution is predicted to enhance hydrophobic packing with kinase active-site residues while maintaining the coplanarity required for the pyrazolo[1,5-a]pyrimidine hinge-binding motif [2]. In contrast, the unsubstituted parent lacks these hydrophobic contacts entirely and the 4-acetyl analog introduces an electron-withdrawing group that polarizes the ring and may alter sulfonamide NH acidity [2].

Substitution pattern: 2,5‑dimethyl vs. unsubstituted
Class-level inference
2,5‑dimethyl introduces two electron‑donating methyl groups; unsubstituted parent lacks hydrophobic contacts (CDK2 IC50 2.0 μM in class series).
Predicts unique hydrophobic footprint for kinase screening.
Direct potency data for this compound not reported; SAR from Williamson 2005 series.
Medicinal chemistry Kinase inhibitor design Structure-activity relationship

Regioisomeric Differentiation: 2,5-Dimethyl vs. 3,4-Dimethyl Substitution Pattern

The isomeric 3,4-dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide represents the closest commercially available positional isomer. In the 3,4-dimethyl isomer, both methyl groups are located on the same side of the sulfonamide attachment point, creating an asymmetric steric profile. In contrast, the 2,5-dimethyl isomer places methyl groups symmetrically flanking the sulfonamide linkage—one ortho and one meta—resulting in a balanced hydrophobic surface on both sides of the sulfonamide NH . This symmetry is structurally analogous to the 2,6-dichloro substitution pattern that conferred optimal CDK2 potency in the Williamson series, where balanced hydrophobic contacts on both sides of the sulfonamide linkage contributed to the 2 nM CDK2 IC50 of compound 9l [1]. The 3,4-dimethyl isomer cannot achieve this symmetric hydrophobic engagement and may introduce a steric clash with kinase hinge-region residues when the pyrazolo[1,5-a]pyrimidine core docks into the ATP-binding site [1]. No direct head-to-head comparative biochemical data are available for these two isomers in the published literature.

Regioisomer: 2,5‑dimethyl vs. 3,4‑dimethyl
Class-level inference
2,5‑dimethyl provides symmetric hydrophobic flanking; 3,4‑dimethyl creates asymmetric steric contour.
Symmetric pattern may enable balanced ATP‑pocket contacts.
No head‑to‑head biochemical data available; inference from Williamson SAR and 2‑Cl analog (IC50 0.002 μM).
Positional isomer comparison Kinase selectivity Medicinal chemistry

Physicochemical Differentiation: Lipophilicity and Permeability Predictors Relative to Polar Analogs

The 2,5-dimethyl substitution pattern yields calculated physicochemical properties that are distinct from polar-substituted analogs. The target compound (MW 302.35, logP ~2.1, H-bond donors 1, H-bond acceptors 6) satisfies Lipinski's Rule of Five criteria and falls within the optimal oral drug-likeness space . In contrast, the 4-acetyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (MW ~330, logP ~0.8, H-bond acceptors 7) introduces additional polarity that reduces predicted membrane permeability and may alter blood-brain barrier penetration potential . The 2-fluoro analog (MW ~290, logP ~1.4) occupies an intermediate lipophilicity range but introduces a metabolically labile halogen that may undergo oxidative defluorination . Compounds in the pyrazolo[1,5-a]pyrimidine sulfonamide class with logP values between 2–3 have demonstrated superior cellular activity in tumor cell lines, as evidenced by the GI50 values in the Williamson CDK2 series, where balanced lipophilicity correlated with HCT116 colon carcinoma growth inhibition [1].

Lipophilicity difference
Cross-study comparable
logP ~2.1 (vs. ~1.3 unsubstituted, ~0.8 4‑acetyl, ~1.4 2‑fluoro)
Balanced permeability range; avoids excessive lipophilicity.
Calculated logP (experimental not available); moderate Ro5 compliance.
Drug-likeness Lipophilicity Permeability Physicochemical profiling

Class-Level Target Engagement: Pyrazolo[1,5-a]pyrimidine Sulfonamides as Multitarget Kinase and Carbonic Anhydrase Inhibitors

Pyrazolo[1,5-a]pyrimidine sulfonamides have demonstrated potent inhibition across multiple therapeutically relevant target classes. In the Elkotamy et al. (2025) series, sulfonamide-bearing pyrazolo[1,5-a]pyrimidines achieved nanomolar Ki values against carbonic anhydrase IX (Ki 11.2–19.7 nM) and CA XII (Ki 8.7–14.8 nM), while simultaneously inhibiting CDK6 with IC50 values of 0.054–0.069 μM, comparable to the clinical CDK4/6 inhibitor Palbociclib [1]. The sulfonamide NH group serves as a zinc-binding moiety for CA inhibition and simultaneously as a hydrogen-bond donor for kinase hinge-region engagement [2]. The 2,5-dimethyl substitution is expected to maintain this dual-binding capability while the methyl groups provide additional hydrophobic contacts that are absent in the unsubstituted analogs described by Gumus et al. (2021), where unsubstituted phenylsulfonamide pyrazolo[1,5-a]pyrimidines achieved CA II Ki of 26.4 nM and CA IX Ki of 23.0 nM [3]. Direct target engagement data for the 2,5-dimethyl compound are not yet reported.

Class target engagement
Class-level inference
Pyrazolo[1,5‑a]pyrimidine sulfonamides inhibit CA IX/XII (Ki
Supports dual CA/kinase probe development.
No direct target data for 2,5‑dimethyl compound; scaffold‑level evidence.
Kinase inhibition Carbonic anhydrase Polypharmacology NSCLC

Procurement-Relevant Application Scenarios for 2,5-Dimethyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide


Kinase Selectivity Panel Screening: Differentiating CDK, Mer, and Raf Inhibition Profiles

The compound is best deployed as a screening probe in broad kinase selectivity panels (e.g., 100–400 kinase assays) to empirically determine its target engagement fingerprint. Given that the Williamson series established that 2-position substitution on the benzenesulfonamide ring can shift CDK2 potency from micromolar to low nanomolar [1], and that pyrazolopyrimidine sulfonamides also inhibit Mer kinase (UNC1062, IC50 1.1 nM) [2] and Raf kinase (WO2009111260A1) [3], the 2,5-dimethyl compound serves as a structurally defined probe to map how symmetric dimethyl substitution distributes inhibitory activity across the kinome relative to halogen-substituted and unsubstituted analogs.

Carbonic Anhydrase Isoform Selectivity Profiling in Tumor Microenvironment Research

Based on the Elkotamy et al. (2025) demonstration that sulfonamide-containing pyrazolo[1,5-a]pyrimidines achieve nanomolar Ki values against tumor-associated CA IX and CA XII [1], this compound is appropriate for CA isoform selectivity screening (CA I, II, IX, XII). The 2,5-dimethyl substitution pattern introduces hydrophobic bulk adjacent to the zinc-binding sulfonamide that may shift isoform selectivity relative to the unsubstituted phenylsulfonamide analogs characterized by Gumus et al. (2021), which showed nearly equipotent inhibition of CA II and CA IX [4].

Medicinal Chemistry Hit-to-Lead Optimization: Benzenesulfonamide SAR Expansion

As a commercially available building block with a defined 2,5-dimethyl substitution pattern, this compound enables systematic SAR exploration around the benzenesulfonamide ring without the need for de novo synthesis of the pyrazolo[1,5-a]pyrimidine core. The Williamson et al. (2005) data demonstrated that iterative modification of the benzenesulfonamide ring was the critical determinant of CDK2 potency (9a IC50 0.059 μM → 9l IC50 0.002 μM) [1]. The 2,5-dimethyl compound fills a specific gap in the substitution matrix—symmetric electron-donating groups—that is not represented by the halogen, acetyl, or unsubstituted analogs.

Computational Chemistry and Docking Model Validation

The compound's well-defined structure (SMILES: CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CN3C(=CC=N3)N=C2) and moderate molecular weight (302.35 g/mol) make it suitable as a validation ligand for molecular docking studies against pyrazolo[1,5-a]pyrimidine co-crystal structures (PDB 1Y8Y, 1Y91, 7MU3) [2]. The 2,5-dimethyl groups provide a distinct steric challenge for scoring function parameterization, and the compound can serve as a negative control for halogen-bonding interactions that are critical for the high potency of 2-chloro and 2-bromo analogs.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening
Defined 2,5‑dimethyl substitution vector
Empirical kinome fingerprint vs. halogen/unsubstituted analogs
CA isoform profiling (tumor microenvironment)
Sulfonamide zinc‑binding group with hydrophobic flanking
Isoform selectivity shift relative to unsubstituted phenylsulfonamide
Hit‑to‑lead SAR expansion
Commercially available dimethyl building block
SAR around benzenesulfonamide ring without de novo core synthesis
Docking model validation
Well‑defined structure, moderate MW, distinct steric challenge
Scoring function parameterization; negative control for halogen‑bonding
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